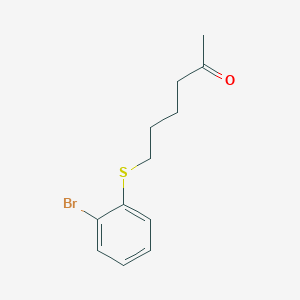

6-((2-Bromophenyl)thio)hexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula C12H15BrOS. It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a hexanone chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Bromophenyl)thio)hexan-2-one typically involves the reaction of 2-bromothiophenol with a suitable hexanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with the hexanone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

6-((2-Bromophenyl)thio)hexan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the hexanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-((2-Bromophenyl)thio)hexan-2-one is an organic compound with the molecular formula C12H15BrOS. It features a bromophenyl group linked to a thioether, which is connected to a hexanone chain.

Scientific Research Applications

This compound is used in scientific research across multiple disciplines:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Preparation Methods

The synthesis of this compound typically involves reacting 2-bromothiophenol with a hexanone derivative under controlled conditions. A common method includes using a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution with the hexanone derivative. The reaction is usually performed under an inert atmosphere to prevent oxidation. Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity, including continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Potential Reactions

This compound can undergo several types of reactions:

| Reaction | Major Products |

|---|---|

| Oxidation | Sulfoxides and sulfones |

| Reduction | Alcohols |

| Substitution | Various substituted derivatives |

Mecanismo De Acción

The mechanism of action of 6-((2-Bromophenyl)thio)hexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl group can participate in halogen bonding, while the thioether and carbonyl groups can engage in various non-covalent interactions, influencing the compound’s overall activity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 6-((2-Chlorophenyl)thio)hexan-2-one

- 6-((2-Fluorophenyl)thio)hexan-2-one

- 6-((2-Iodophenyl)thio)hexan-2-one

Uniqueness

6-((2-Bromophenyl)thio)hexan-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs.

Actividad Biológica

Introduction

The compound 6-((2-bromophenyl)thio)hexan-2-one, classified as a thioether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a thioether functional group, which is linked to a hexanone chain. This structure is significant as it influences the compound's reactivity and biological interactions.

Molecular Formula

- Molecular Formula: C12H13BrOS

- Molecular Weight: 285.20 g/mol

The biological activities of thioether compounds often involve interactions with cellular targets such as enzymes and receptors. The presence of the bromine atom can enhance electrophilicity, facilitating interactions with nucleophiles in biological systems.

Key Mechanisms

- Enzyme Inhibition: Compounds with thiol groups can act as Michael acceptors, engaging in nucleophilic addition reactions with biological thiols.

- Apoptosis Induction: Some studies indicate that derivatives of similar structures can induce apoptosis in cancer cell lines through mitochondrial impairment and reactive oxygen species (ROS) generation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, particularly HeLa cells. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 8.83 | Induces apoptosis, mitochondrial uncoupling |

| BEAS-2B | 16.74 | Cytotoxic effects observed |

Apoptosis and Cell Cycle Arrest

Flow cytometry analyses revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis among HeLa cells. The compound also caused significant cell cycle arrest at the G0/G1 phase.

Apoptosis Data

- Percentage of Apoptosis:

- 5 µM: 5.8%

- 7.5 µM: 9.8%

- 10 µM: 16.4%

Metabolic Effects

The compound was observed to alter cellular metabolism by decreasing the oxygen consumption rate (OCR) and increasing glycolysis, suggesting a metabolic shift that could be an adaptive response to stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromophenyl moiety significantly influence the compound's biological activity. The introduction of electron-withdrawing groups tends to enhance potency against specific targets.

Notable Findings

- The bromine substituent increases electrophilicity, enhancing reactivity towards thiols.

- Variations in the alkyl chain length can affect solubility and membrane permeability, influencing overall bioavailability.

Case Studies

-

HeLa Cell Study : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of the compound led to increased ROS levels and mitochondrial dysfunction, contributing to its cytotoxic effects.

"The presence of 12a quickly resulted in a decrease in maximal respiration and ATP production" .

- Comparative Analysis : In comparison with other thioether derivatives, this compound exhibited superior cytotoxicity, highlighting its potential as a lead compound for further development.

Propiedades

Fórmula molecular |

C12H15BrOS |

|---|---|

Peso molecular |

287.22 g/mol |

Nombre IUPAC |

6-(2-bromophenyl)sulfanylhexan-2-one |

InChI |

InChI=1S/C12H15BrOS/c1-10(14)6-4-5-9-15-12-8-3-2-7-11(12)13/h2-3,7-8H,4-6,9H2,1H3 |

Clave InChI |

MZFIRDAIZCWZAU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCCSC1=CC=CC=C1Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.